molecular formula C9H11N5S B15217252 7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine CAS No. 92658-04-3

7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine

Cat. No.: B15217252
CAS No.: 92658-04-3
M. Wt: 221.28 g/mol
InChI Key: WHQLXGUEIMSPHF-UHFFFAOYSA-N
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Description

7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring fused to a thiadiazolo-pyrimidine scaffold. The presence of these rings endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1,2,3-thiadiazole with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperidine ring .

Scientific Research Applications

7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a modulator of biological pathways.

    Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases, cancer, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist or inverse agonist at adenosine A2A receptors, which are involved in various physiological processes such as neurotransmission, inflammation, and immune response. By binding to these receptors, the compound can modulate their activity and influence downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine
  • 7-(Morpholin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine
  • 7-(Pyrrolidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine

Uniqueness

Compared to similar compounds, 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine exhibits unique properties due to the presence of the piperidine ring. This structural feature enhances its binding affinity and selectivity for certain biological targets, making it a promising candidate for drug development .

Properties

CAS No.

92658-04-3

Molecular Formula

C9H11N5S

Molecular Weight

221.28 g/mol

IUPAC Name

7-piperidin-1-ylthiadiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C9H11N5S/c1-2-4-14(5-3-1)8-7-9(11-6-10-8)15-13-12-7/h6H,1-5H2

InChI Key

WHQLXGUEIMSPHF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C3C(=NC=N2)SN=N3

Origin of Product

United States

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